Cas no 887213-07-2 (N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine)

N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine Chemical and Physical Properties
Names and Identifiers
-
- 4-N-(4-chlorophenyl)-1-methyl-6-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine
- N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine
-
- Inchi: 1S/C18H22ClN7O/c1-25-17-15(12-21-25)16(22-14-4-2-13(19)3-5-14)23-18(24-17)20-6-7-26-8-10-27-11-9-26/h2-5,12H,6-11H2,1H3,(H2,20,22,23,24)
- InChI Key: YLEVLSMYNHOLDD-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C([H])C(=C([H])C=1[H])N([H])C1=C2C([H])=NN(C([H])([H])[H])C2=NC(=N1)N([H])C([H])([H])C([H])([H])N1C([H])([H])C([H])([H])OC([H])([H])C1([H])[H]
N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2031-0436-2μmol |
N4-(4-chlorophenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
887213-07-2 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F2031-0436-10μmol |
N4-(4-chlorophenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
887213-07-2 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F2031-0436-5μmol |
N4-(4-chlorophenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
887213-07-2 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2031-0436-1mg |
N4-(4-chlorophenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
887213-07-2 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2031-0436-5mg |
N4-(4-chlorophenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
887213-07-2 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2031-0436-15mg |
N4-(4-chlorophenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
887213-07-2 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F2031-0436-20μmol |
N4-(4-chlorophenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
887213-07-2 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F2031-0436-2mg |
N4-(4-chlorophenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
887213-07-2 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F2031-0436-25mg |
N4-(4-chlorophenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
887213-07-2 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F2031-0436-4mg |
N4-(4-chlorophenyl)-1-methyl-N6-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
887213-07-2 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine Related Literature
-
Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
Additional information on N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine
Recent Advances in the Study of N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine (CAS: 887213-07-2)
The compound N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine (CAS: 887213-07-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This pyrazolopyrimidine derivative has been identified as a promising candidate for targeting specific kinase pathways involved in various diseases, including cancer and inflammatory disorders. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacological properties, and evaluating its efficacy in preclinical models.
One of the key areas of research has been the compound's role as a selective kinase inhibitor. Kinases are critical regulators of cellular signaling pathways, and their dysregulation is often implicated in disease progression. The unique structural features of N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine, including the morpholine and chlorophenyl moieties, contribute to its high affinity and specificity for certain kinase targets. Recent in vitro studies have demonstrated its potent inhibitory activity against a subset of kinases, with IC50 values in the nanomolar range, suggesting its potential as a lead compound for further development.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's pharmacokinetic and pharmacodynamic profiles. Studies in animal models have revealed favorable bioavailability and tissue distribution, with sustained target engagement observed in relevant tissues. These findings are particularly encouraging for its potential application in oncology, where sustained kinase inhibition is often required for therapeutic efficacy. Furthermore, preliminary toxicity studies have indicated a manageable safety profile, although further optimization may be necessary to mitigate off-target effects.
Another notable advancement is the exploration of structural analogs and derivatives of N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine to enhance its therapeutic index. Recent synthetic efforts have focused on modifying the morpholine and chlorophenyl groups to improve solubility, metabolic stability, and target selectivity. These efforts have yielded several promising candidates with improved in vivo performance, as evidenced by enhanced efficacy in disease models and reduced toxicity profiles.
Collaborative research efforts have also begun to investigate the compound's potential in combination therapies. Given the complexity of kinase signaling networks and the emergence of resistance mechanisms, combining N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine with other targeted agents or immunotherapies has shown synergistic effects in preclinical studies. These findings highlight the versatility of this compound and its potential to address unmet medical needs in various therapeutic areas.
In conclusion, the recent research on N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine (CAS: 887213-07-2) underscores its promise as a multifaceted therapeutic agent. Its potent kinase inhibitory activity, favorable pharmacokinetic properties, and potential for structural optimization make it a valuable candidate for further development. Future studies will likely focus on advancing this compound through clinical trials, exploring its applications in combination therapies, and further refining its chemical structure to maximize therapeutic benefits.
887213-07-2 (N4-(4-chlorophenyl)-1-methyl-N6-2-(morpholin-4-yl)ethyl-1H-pyrazolo3,4-dpyrimidine-4,6-diamine) Related Products
- 1807222-64-5(Ethyl 5-bromomethyl-3-cyano-2-(trifluoromethylthio)benzoate)
- 1807247-17-1(Methyl 3-cyano-4-(trifluoromethoxy)benzoate)
- 842955-79-7(2-bromo-n-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide)
- 16754-49-7(Propane, 1,1',1''-[methylidynetris(oxy)]tris[2-methyl-)
- 2138182-86-0(5-chloro-2-ethyl-7-propyl-1,2,4triazolo1,5-apyridine)
- 951905-14-9(4-Chloro-2-methyl-6-(propan-2-yloxy)quinoline)
- 2228734-94-7(2-(3,4-dihydro-2H-pyran-5-yl)-3,3,3-trifluoropropan-1-amine)
- 37529-27-4(4-heptylaniline)
- 1352505-26-0(1-(Toluene-4-sulfonyl)-1,2,3,4,5,6-hexahydro-[2,3]bipyridinyl-2-ol)
- 1797289-78-1(7-(2-chlorophenyl)-4-{[1-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-1,4-thiazepane)



